molecular formula C12H9FN2O2 B8226389 6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde

6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde

Cat. No.: B8226389
M. Wt: 232.21 g/mol
InChI Key: NBVCTOVDIZOQIE-UHFFFAOYSA-N
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Description

6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde is a fluorinated bipyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include increased metabolic stability and altered lipophilicity. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are common.

Scientific Research Applications

6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde can be compared with other fluorinated bipyridine derivatives, such as:

These comparisons highlight the uniqueness of 6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2-fluoro-5-(2-methoxypyridin-4-yl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c1-17-11-5-8(2-3-14-11)9-4-10(7-16)12(13)15-6-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVCTOVDIZOQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2=CC(=C(N=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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